molecular formula C5H5N5 B13914910 [1,2,4]Triazolo[1,5-a]pyrazin-6-amine

[1,2,4]Triazolo[1,5-a]pyrazin-6-amine

Cat. No.: B13914910
M. Wt: 135.13 g/mol
InChI Key: PSOBSAUQMYVQDS-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyrazin-6-amine is a heterocyclic compound that has garnered significant interest in the fields of medicinal and pharmaceutical chemistry. This compound is part of the broader class of triazolopyrazines, which are known for their diverse biological activities and potential therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,2,4]Triazolo[1,5-a]pyrazin-6-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of enaminonitriles with benzohydrazides under microwave irradiation. This catalyst-free and additive-free method is eco-friendly and results in good-to-excellent yields . Another approach involves the use of triethylamine and dichloromethane as solvents, followed by the addition of isocyanates .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general principles of heterocyclic compound synthesis apply. These methods often involve large-scale reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

[1,2,4]Triazolo[1,5-a]pyrazin-6-amine undergoes various chemical reactions, including:

    Reduction: This involves the removal of oxygen or the addition of hydrogen, usually under the influence of reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and electrophiles such as alkyl halides are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Mechanism of Action

The mechanism of action of [1,2,4]Triazolo[1,5-a]pyrazin-6-amine involves its interaction with specific molecular targets and pathways. For instance, derivatives of this compound have been shown to inhibit the ERK signaling pathway, leading to decreased phosphorylation levels of ERK1/2, c-Raf, MEK1/2, and AKT . This inhibition results in the suppression of cell proliferation and induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[1,2,4]Triazolo[1,5-a]pyrazin-6-amine stands out due to its unique structural features and diverse biological activities. Its ability to inhibit specific signaling pathways, such as the ERK pathway, makes it a promising candidate for the development of targeted therapies .

Properties

Molecular Formula

C5H5N5

Molecular Weight

135.13 g/mol

IUPAC Name

[1,2,4]triazolo[1,5-a]pyrazin-6-amine

InChI

InChI=1S/C5H5N5/c6-4-2-10-5(1-7-4)8-3-9-10/h1-3H,6H2

InChI Key

PSOBSAUQMYVQDS-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC2=NC=NN21)N

Origin of Product

United States

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